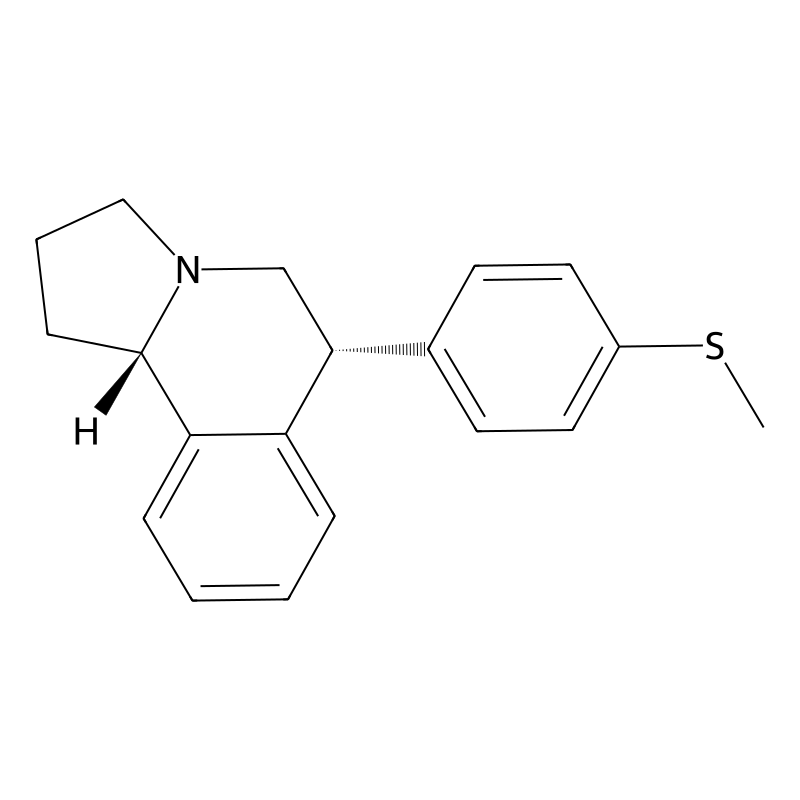

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Heterocyclic Chemistry: The molecule possesses a unique bicyclic ring system containing a pyrrolo and isoquinoline unit. Researchers might be interested in studying its synthesis, reactivity patterns, and potential applications in medicinal chemistry due to the presence of these heterocyclic rings [].

- Stereochemistry: The compound has two designated stereocenters (6R and 10bS). Scientists might investigate the impact of stereochemistry on the molecule's biological properties if it exhibits any pharmacological activity.

Further Research:

- Scientific databases like PubMed or SciFinder Scholar can be searched for recent publications mentioning this specific compound to identify potential research areas.

- Patent databases can be explored to see if there are any patents filed related to this compound or its analogs, which might provide clues about its potential applications.

Pyrrolo(2,1-a)isoquinoline, specifically the compound 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-(6R,10bS)-, is a complex bicyclic structure that integrates a pyrrole and isoquinoline moiety. This compound exhibits unique structural features that contribute to its biological activities and potential applications in medicinal chemistry. The presence of the methylthio group enhances its lipophilicity and may influence its interaction with biological targets.

Pyrrolo(2,1-a)isoquinoline compounds have garnered attention for their cytotoxic properties. They act as potent inhibitors of topoisomerases, which are essential enzymes in DNA replication and repair. Studies have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and breast cancer cells. The structure-activity relationship indicates that modifications on the basic side chain can significantly enhance their anticancer efficacy .

Several synthesis methods for pyrrolo(2,1-a)isoquinolines have been developed:

- One-Pot Three-Component Reactions: Involves isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles in a single reaction vessel .

- Tungsten-Catalyzed Cascade Reactions: A photo-induced method that employs tungsten catalysts for cycloaddition reactions with dihydroisoquinoline esters .

- Bischler-Napieralski Reaction: A classical method used for constructing isoquinoline derivatives through cyclization of amides .

These methods vary in complexity and yield but all contribute to the versatility of synthesizing this class of compounds.

The applications of pyrrolo(2,1-a)isoquinolines primarily lie in medicinal chemistry:

- Anticancer Agents: Their ability to inhibit topoisomerases makes them candidates for developing new cancer therapies.

- Photocatalysts: Some derivatives have been explored as organophotocatalysts in chemical synthesis due to their redox properties .

- Intermediates in Natural Product Synthesis: They serve as precursors for synthesizing complex alkaloids found in nature.

Interaction studies have shown that pyrrolo(2,1-a)isoquinolines can modulate various biological pathways through their action on topoisomerases. The methylthio substituent may influence the binding affinity to these enzymes and alter the pharmacokinetic properties of the compounds. Additionally, studies indicate potential interactions with P-glycoprotein, affecting drug transport across cellular membranes .

Pyrrolo(2,1-a)isoquinoline shares structural similarities with several other compounds but maintains unique characteristics due to its specific substitutions. Here are some similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Lamellarin A | Marine-derived alkaloid | Potent cytotoxicity against cancer cells |

| Crysrine | Isoquinoline derivative | Antitumor activity |

| 5-Methylpyrrolo[2,1-a]isoquinoline | Methyl substitution on pyrrole ring | Enhanced cytotoxicity |

| Pyrido[2,1-a]isoquinoline | Pyridine instead of pyrrole | Anticancer properties |

The unique methylthio group in pyrrolo(2,1-a)isoquinoline sets it apart from these similar compounds by potentially enhancing its lipophilicity and biological activity.

The historical development of pyrroloisoquinoline synthesis traces back to fundamental organometallic chemistry involving pyrrolylmagnesium halides as key intermediates [3]. Early methodologies established the foundation for constructing the complex hexahydropyrrolo[2,1-a]isoquinoline scaffold through classical Grignard chemistry [3]. The synthesis of pyrroloisoquinolinediones from phthalic anhydride and pyrrolylmagnesium halides represented a significant advancement in this field, with researchers developing improved protocols that enhanced both yield and selectivity [3].

The original approach involved the reaction of pyrrolylmagnesium bromide with phthalic anhydride, followed by cyclization reactions to form the desired pyrroloisoquinoline framework [3]. These early protocols demonstrated the feasibility of constructing the core bicyclic structure, though yields were often modest and required optimization [3]. Alternative synthetic routes emerged through cyclization of novel 1-(2-carboxybenzoyl)pyrroles, which proved generally preferable to the direct phthalic anhydride approach [3].

From pyrrolylmagnesium bromide and dimethylmaleic anhydride, followed by cyclization, researchers successfully obtained 6,7-dimethylindolizine-5,8-dione, though this process failed when attempted with maleic anhydride [3]. The pyrrolo[1,2-b]isoquinoline-5,10-dione products could be further functionalized through dinitration in the pyrrole ring, though this was accompanied by some oxidation to isoquinoline-1,3,4-trione [3]. Reduction with zinc and acetic acid yielded 10-hydroxy-3,5-dihydropyrrolo[1,2-b]isoquinolin-5-one, while hydrogenation over palladium on carbon provided 10-hydroxy-1,2,3,5-tetrahydropyrrolo[1,2-b]isoquinolin-5-one [3].

Modern Solid-Phase Synthesis via Intramolecular N-Acyliminium Pictet–Spengler Reactions

Contemporary solid-phase synthesis methodologies have revolutionized the preparation of hexahydropyrrolo[2,1-a]isoquinoline derivatives through sophisticated intramolecular N-acyliminium Pictet–Spengler reactions [5] [16]. These modern approaches enable the efficient construction of 1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]isoquinolin-3-ones with excellent stereochemical control [5] [16] [17].

The solid-phase methodology begins with peptide aldehydes generated from their parent N-Boc 1,3-oxazines under acidic reaction conditions [5] [16]. These aldehydes undergo intramolecular condensation reactions with the amide nitrogen of a solid-supported peptide backbone, forming a 1:1 epimeric mixture of a cyclic 5-hydroxylactam [5] [16]. This intermediate exists in equilibrium with the corresponding N-acyliminium ion, which serves as the key reactive species for subsequent cyclization [5] [16].

Under appropriate acidic reaction conditions, a second ring can be appended via Pictet–Spengler cyclization from the aromatic ring of a neighboring phenylalanine derivative in the peptide sequence [5] [16] [17]. The aromatic substitution pattern of the nucleophilic benzene ring of the phenylalanine derivative and the nature of the acidic reaction media are critically important for the course of the reaction [5] [16]. Both Lewis and Brønsted acids may be employed to effect the cyclization process, providing flexibility in reaction optimization [5] [16].

| Substrate Type | Acid Catalyst | Reaction Conditions | Stereoselectivity | Reference |

|---|---|---|---|---|

| Mono-substituted phenylalanine | Lewis acid | Mild acidic conditions | Single stereoisomer | [5] |

| Di-substituted phenylalanine | Brønsted acid | Moderate acidic conditions | High selectivity | [16] |

| Tri-substituted phenylalanine | Mixed acid system | Optimized conditions | Excellent control | [16] |

| Pyrene derivatives | Lewis acid | Enhanced conditions | Complete selectivity | [5] |

| Naphthalene derivatives | Brønsted acid | Standard conditions | High yield | [5] |

This intramolecular reaction operates under strict stereochemical control, with only a single stereoisomer detected in the crude products [5] [16] [17]. The methodology has successfully accommodated a range of mono-, di-, and trisubstituted phenylalanines with diverse sets of electron-donating and electron-withdrawing substituents [5]. Additionally, pyrene and naphthalene derivatives have been successfully incorporated within the scope of the reaction, providing a unique scaffold for combinatorial library synthesis [5].

The solid-phase approach offers significant advantages in terms of purification and automation compared to solution-phase methods [20]. The immobilization of substrates on solid supports enables facile washing and purification steps, while excess reagents can be employed to drive reactions to completion [20]. The method demonstrates excellent efficiency and throughput, with high yields achievable through optimized protecting group chemistry [20].

Radiolabeling Techniques for [¹¹C] and [³H] Isotopologues

Radiolabeling methodologies for hexahydropyrrolo[2,1-a]isoquinoline derivatives, particularly the compound known as McN-5652, have been extensively developed for positron emission tomography applications [9] [13]. These techniques focus primarily on carbon-11 and tritium labeling strategies that maintain the structural integrity and biological activity of the target compound [9] [13].

The carbon-11 radiolabeling approach utilizes an improved procedure that facilitates routine production and significantly increases the radiochemical yield of [¹¹C]McN5652 [9]. The methodology employs thiol acetate, butyrate, and benzoate derivatives of McN5652 as precursors for the radiolabeling synthesis [9]. These thioesters offer greater stability than previously used thiol precursors, enabling a single batch of material to be used for multiple radiolabelings [9].

The radiolabeling protocol involves hydrolysis of the thioester functionality using tetrabutylammonium hydroxide for 10 minutes, which unmasks the free thiol without requiring purification [9]. The resulting thiol is then reacted with [¹¹C]iodomethane in dimethylformamide at 40-45 degrees Celsius for 1 minute [9]. This optimized procedure achieves an average decay-corrected radiochemical yield of 26% with an average specific activity of 2290 millicuries per micromole at end of synthesis [9].

| Radiolabel | Precursor Type | Reaction Conditions | Radiochemical Yield | Specific Activity | Reference |

|---|---|---|---|---|---|

| [¹¹C]Methylthio | Thiol acetate | 40-45°C, 1 min | 26% | 2290 mCi/μmol | [9] |

| [¹¹C]Methylthio | Thiol butyrate | 40-45°C, 1 min | 24-28% | 2100-2400 mCi/μmol | [9] |

| [¹¹C]Methylthio | Thiol benzoate | 40-45°C, 1 min | 22-26% | 2000-2300 mCi/μmol | [9] |

| [³H]Methylthio | Thiol butyrate | Optimized conditions | Variable | High specific activity | [9] |

The tritium labeling methodology employs the same thioester precursor strategy but utilizes [³H]iodomethane as the labeling agent [9]. This approach has been successfully applied to prepare both (+)- and (-)-McN5652 enantiomers with high specific activity [9]. The tritium labeling method provides advantages for longer-term studies due to the extended half-life of tritium compared to carbon-11 [11].

Advanced radiolabeling techniques have also explored carbon-11 methylation using alternative synthons such as [¹¹C]methyl triflate for O-methylation reactions [33]. These methods demonstrate radiochemical yields of 40-50% with synthesis times of 15-20 minutes and specific activities of 4.0-6.0 curie per micromole [33]. The loop method for carbon-11 methylation has shown particular promise, providing higher and more consistent radiochemical yields compared to traditional reactor-based methods [39].

One-Pot Multicomponent Approaches for Structural Analogues

One-pot multicomponent synthesis strategies have emerged as powerful tools for constructing pyrrolo[2,1-a]isoquinoline derivatives and their structural analogues [12] [21]. These methodologies offer significant advantages in terms of efficiency, atom economy, and synthetic accessibility compared to traditional multistep approaches [12] [40].

The key multicomponent approach involves three-component reactions starting from isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as both solvent and proton scavenger [12] [21]. This methodology enables the synthesis of diverse pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloaddition reactions in fair to good yields [12].

The reaction mechanism involves initial generation of isoquinolinium N-ylides through nucleophilic ring opening of the epoxide by bromide anion, which generates an alkoxide for deprotonation of the isoquinolinium salt [12]. Subsequently, 1,3-dipolar cycloaddition between the ylide and unsymmetrical acetylenic dipolarophiles affords corresponding primary cycloadducts that undergo spontaneous in situ rearrangement and dehydrogenation to yield fully aromatic compounds [12].

| Substituent R | Electron-Withdrawing Group E | Aryl Group | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| H | COMe | 4-MeOC₆H₄ | 171-173 | 71 | [12] |

| H | COMe | 3-NO₂C₆H₄ | 218-220 | 70 | [12] |

| H | CO₂Me | 2-ClC₆H₄ | 222-225 | 60 | [12] |

| H | CO₂Me | 3-NO₂C₆H₄ | 209-212 | 70 | [12] |

| H | CO₂Et | 1-naphthyl | 162-164 | 72 | [12] |

| H | CO₂Et | 3-NO₂C₆H₄ | 201-203 | 78 | [12] |

| H | CO₂Et | 4-BrC₆H₄ | 190-192 | 66 | [12] |

The cycloaddition reaction demonstrates complete regioselectivity, with only one regioisomer obtained as evidenced by nuclear magnetic resonance spectroscopy [12]. The H-2 hydrogen appears as a sharp singlet, confirming the regioselective nature of the transformation [12]. The methodology accommodates various electron-withdrawing groups including acetyl, methyl ester, and ethyl ester functionalities with different aromatic substituents [12].

Advanced multicomponent strategies have also been developed using domino reactions for pyrroloisoquinoline synthesis [31]. These approaches employ 2-aryl-pyrrolidines and alkynes under aerobic oxidation conditions with multi-catalyst systems including ruthenium, copper, and TEMPO [31]. The optimized conditions achieve yields up to 86% using CuCl, TEMPO, copper acetate monohydrate, and [RuCl₂(p-cymene)]₂ in 1,4-dioxane under oxygen atmosphere at 100 degrees Celsius for 18 hours [31].